Cas no 2138287-02-0 (methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate)

methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-700129
- 2138287-02-0
- methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate
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- Inchi: 1S/C11H16N2O3/c1-5-11(9(14)15-4)10(2,16-11)8-6-13(3)7-12-8/h6-7H,5H2,1-4H3
- InChI Key: LERHQMGJUGIWEX-UHFFFAOYSA-N
- SMILES: O1C(C)(C2=CN(C)C=N2)C1(C(=O)OC)CC
Computed Properties
- Exact Mass: 224.11609238g/mol
- Monoisotopic Mass: 224.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.6Ų
- XLogP3: 0.4
methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700129-1.0g |
methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate |
2138287-02-0 | 1g |
$0.0 | 2023-06-07 |
methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate Related Literature
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate
Methyl 2-Ethyl-3-Methyl-3-(1-Methyl-1H-Imidazol-4-Yl)Oxirane-2-Carboxylate (CAS No. 2138287-02-0)
The compound methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate (CAS No. 2138287-02-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique combination of functional groups, including an oxirane (epoxide) ring, a carboxylate ester, and a imidazole moiety, which contribute to its versatile chemical properties.
Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers. The oxirane ring in the molecule serves as a reactive site for polymerization, enabling the formation of cross-linked structures with enhanced mechanical and thermal stability. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly improve their resistance to environmental factors such as UV radiation and oxidative degradation.
The imidazole moiety in the structure plays a crucial role in stabilizing the molecule's electronic configuration, making it highly suitable for applications in coordination chemistry. This functional group has been shown to effectively coordinate with metal ions, leading to the formation of metallopolymers with unique magnetic and electronic properties. Such materials hold promise for use in next-generation electronic devices, including flexible electronics and sensors.
In the pharmaceutical industry, this compound has been explored as a potential precursor for drug delivery systems. The carboxylate ester group provides excellent biocompatibility, while the oxirane ring offers controlled release properties. Recent experiments have shown that this compound can be used to encapsulate hydrophobic drugs, ensuring their sustained release over extended periods. This makes it a valuable candidate for targeted drug delivery applications.
The synthesis of methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The key steps include the formation of the oxirane ring through epoxidation of an alkene, followed by nucleophilic substitution reactions to introduce the imidazole and carboxylate groups. Advanced catalytic systems, such as those involving transition metal catalysts, have been employed to optimize reaction yields and selectivity.
From an environmental standpoint, researchers have investigated the biodegradability of this compound to ensure its safe integration into commercial applications. Studies indicate that under specific conditions, such as those mimicking industrial wastewater treatment processes, this compound exhibits moderate biodegradability. However, further research is required to develop more sustainable synthesis pathways and degradation mechanisms.
In conclusion, methyl 2-ethyl-3-methyl-3-(1-methyl-1H-imidazol-4-yloxirane)-carboxylate (CAS No. 2138287_0) represents a cutting-edge material with diverse applications across multiple disciplines. Its unique structural features make it an invaluable tool for advancing modern materials science and pharmacology. As research continues to uncover new potential uses for this compound, it is poised to play a pivotal role in shaping future technological innovations.
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